Cas no 35892-17-2 (Benzenamine,2-chloro-6-nitro-N-phenyl-)
35892-17-2 structure
Product Name:Benzenamine,2-chloro-6-nitro-N-phenyl-
CAS-nummer:35892-17-2
MF:C12H9ClN2O2
MW:248.665061712265
CID:307106
PubChem ID:3015814
Update Time:2025-04-19
Benzenamine,2-chloro-6-nitro-N-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,2-chloro-6-nitro-N-phenyl-
- 2-Chloro-6-nitro-N-phenylaniline
- DTXSID50189450
- Benzenamine, 2-chloro-6-nitro-N-phenyl-
- SCHEMBL9995024
- 2MXY6VX5M8
- KCIOLUSHFMDLKF-UHFFFAOYSA-N
- EINECS 252-779-3
- NS00029942
- 2-Chloro-6-nitro-N-phenylbenzenamine
- 35892-17-2
- (2-Chloro-6-nitrophenyl)phenylamine
-
- Inchi: 1S/C12H9ClN2O2/c13-10-7-4-8-11(15(16)17)12(10)14-9-5-2-1-3-6-9/h1-8,14H
- InChI-sleutel: KCIOLUSHFMDLKF-UHFFFAOYSA-N
- LACHT: ClC1=CC=CC(=C1NC1C=CC=CC=1)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 248.03537
- Monoisotopische massa: 248.0352552g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 264
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 57.8Ų
Experimentele eigenschappen
- PSA: 55.17
Benzenamine,2-chloro-6-nitro-N-phenyl- Gerelateerde literatuur
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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